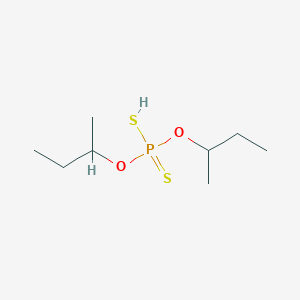

Phosphorodithioic acid, O,O-bis(1-methylpropyl) ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Phosphorodithioic acid, O,O-bis(1-methylpropyl) ester, commonly known as malathion, is an organophosphate insecticide widely used in agriculture and public health programs. It is a clear, colorless liquid with a faint odor and is highly toxic to insects and other pests. The chemical structure of malathion is similar to that of nerve agents, which makes it a potent insecticide.

Mecanismo De Acción

Malathion acts as an acetylcholinesterase inhibitor, which means it blocks the enzyme that breaks down the neurotransmitter acetylcholine in the nervous system. This leads to an accumulation of acetylcholine, which overstimulates the nervous system and ultimately leads to paralysis and death of the insect.

Biochemical and Physiological Effects:

Malathion can have toxic effects on humans and other animals if ingested, inhaled, or absorbed through the skin. It can cause symptoms such as nausea, vomiting, diarrhea, headache, and dizziness. Long-term exposure to malathion has been linked to neurological and developmental disorders, as well as cancer.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Malathion is commonly used in laboratory experiments to study its effects on insects and other pests. Its advantages include its potency and effectiveness in controlling pest populations, as well as its relatively low cost. However, its toxicity to humans and other animals can be a limitation, and precautions must be taken to ensure the safety of researchers and test subjects.

Direcciones Futuras

There are several areas of research that could be explored in the future regarding malathion. One area is the development of alternative insecticides that are less toxic to humans and the environment. Another area is the study of the long-term effects of malathion exposure on human health and the environment. Additionally, research could be conducted on the development of more effective methods for controlling mosquito populations without the use of insecticides.

Métodos De Síntesis

Malathion can be synthesized by reacting diethyl phosphorochloridate with 1-methylpropyl alcohol in the presence of a base such as sodium hydroxide. The resulting product is then purified by distillation and can be used as an insecticide.

Aplicaciones Científicas De Investigación

Malathion has been extensively studied for its insecticidal properties and its effects on human health and the environment. It is commonly used in agricultural practices to control pests on crops such as fruits, vegetables, and grains. It is also used in public health programs to control mosquito populations that transmit diseases such as malaria and dengue fever.

Propiedades

Número CAS |

107-55-1 |

|---|---|

Fórmula molecular |

C8H19O2PS2 |

Peso molecular |

242.3 g/mol |

Nombre IUPAC |

di(butan-2-yloxy)-sulfanyl-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C8H19O2PS2/c1-5-7(3)9-11(12,13)10-8(4)6-2/h7-8H,5-6H2,1-4H3,(H,12,13) |

Clave InChI |

YJNALOLHXQQOIK-UHFFFAOYSA-N |

SMILES |

CCC(C)OP(=S)(OC(C)CC)S |

SMILES canónico |

CCC(C)OP(=S)(OC(C)CC)S |

Otros números CAS |

13192-40-0 107-55-1 |

Descripción física |

Liquid |

Pictogramas |

Corrosive |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Oxaspiro[2.3]hexane](/img/structure/B94672.png)

![1-Oxaspiro[2.7]decane](/img/structure/B94683.png)

![9-Oxa-18,25-diazahexacyclo[15.8.0.02,10.03,8.011,16.019,24]pentacosa-1(25),2(10),3,5,7,11,13,15,17,19,21,23-dodecaene](/img/structure/B94689.png)